molecular formula C16H14N4O3S B2428014 N-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1219845-04-1

N-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2428014
M. Wt: 342.37
InChI Key: RLHUYNBTUCQAJP-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse pharmacological activities, including anti-inflammatory properties .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse and depend on the specific substituents present on the benzothiazole ring .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research on similar compounds has explored innovative synthetic methodologies, including microwave-assisted synthesis, which offers better yields in shorter times compared to traditional methods. For instance, the microwave-assisted synthesis of novel Pyrido[3,2-f][1,4]thiazepines highlighted the efficiency of microwave heating in generating complex heterocyclic compounds (Faty, Youssef, & Youssef, 2011). Such methodologies are crucial for the rapid development of novel compounds with potential biological activities.

Antimicrobial Activity

Compounds with structural similarities have shown promising antimicrobial properties. For example, a study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells (Palkar et al., 2017). These findings suggest the potential of structurally similar compounds in developing new antibacterial agents.

Environmental Remediation

The synthesis and application of novel magnetic nanoadsorbents derived from thiazolyl compounds for the removal of heavy metals from industrial wastes have been investigated. A study demonstrated the effective removal of Zn2+ and Cd2+ ions using a magnetic N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide nanoadsorbent, highlighting its high adsorption capacity and reusability (Zargoosh et al., 2015). This research underscores the environmental applications of thiazolyl derivatives in treating industrial effluents.

Future Directions

The development of new benzothiazole derivatives with enhanced biological activities is a promising area of research . Further studies could focus on optimizing the synthesis process, exploring the mechanism of action, and evaluating the safety and efficacy of these compounds.

properties

IUPAC Name

N-[2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-9-3-2-4-11-14(9)20-16(24-11)19-13(22)8-18-15(23)10-5-6-12(21)17-7-10/h2-7H,8H2,1H3,(H,17,21)(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHUYNBTUCQAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CNC(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

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